molecular formula C7H5Cl2NO4S B1379137 Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate CAS No. 1384429-79-1

Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No. B1379137
CAS RN: 1384429-79-1
M. Wt: 270.09 g/mol
InChI Key: FKMZBYYOKDMNEA-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1384429-79-1 . It has a molecular weight of 270.09 .


Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” is 1S/C7H5Cl2NO4S/c1-14-7(11)6-4(15(9,12)13)2-3-5(8)10-6/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” has a predicted boiling point of 411.9±45.0 °C and a predicted density of 1.596±0.06 g/cm3 . Its pKa is predicted to be -7.22±0.10 .

Scientific Research Applications

Synthesis of Tetrahydropyridines

A study demonstrated the use of related compounds in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. These adducts are formed with excellent yields and complete regioselectivity, showcasing the utility of pyridine derivatives in complex chemical synthesis Xue-Feng Zhu, J. Lan, O. Kwon, 2003.

Crystal Structure and Computational Study

Another application involves the synthesis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, and its analysis through X-ray diffraction and density-functional-theory (DFT) calculations. These studies not only provide insights into the molecular structure but also explore thermodynamic properties and tautomeric forms, contributing to a deeper understanding of these compounds' stability and reactivity Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012.

Preparation of Substituted Pyridines

Research has also focused on the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions, demonstrating the adaptability of pyridine derivatives in synthesizing structurally diverse pyridines. This process highlights the role of these compounds in the targeted synthesis of pyridine rings, which are crucial frameworks in many biologically active molecules R. Danheiser, A. Renslo, David T. Amos, G. Wright, 2003.

Antimicrobial Agents

Furthermore, pyridine-2,6-carboxamide-derived Schiff bases have been prepared from related compounds and tested for their antimicrobial properties. This research showcases the potential of these compounds in developing new antimicrobial agents, with some showing significant activity comparable to established antibiotics M. Al-Omar, A. Amr, 2010.

Synthesis of Sulfonamides and Sulfonates

Another study synthesized novel bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, demonstrating the versatility of chlorosulfonyl compounds in organic synthesis. These compounds serve as intermediates in the synthesis of various pharmaceuticals, highlighting the critical role of chlorosulfonyl derivatives in medicinal chemistry A. Shahrisa, M. Zirak, Neda Torfeh, Mahnaz Saraei, 2010.

Safety and Hazards

“Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate” is classified under GHS05 and GHS07 . The signal word for this compound is “Danger” and the hazard statements include H314 and H335 . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-chloro-3-chlorosulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-14-7(11)6-4(15(9,12)13)2-3-5(8)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZBYYOKDMNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156492
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate

CAS RN

1384429-79-1
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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